Trichorabdal A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKAQHLSSAHOL-HZWIUQJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85329-59-5 | |
| Record name | Trichorabdal A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085329595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Trichorabdal A: A Technical Guide to its Biological Activity and Cytotoxicity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Trichorabdal A, a complex diterpenoid isolated from plants of the Rabdosia genus, has been identified as a compound of significant interest due to its potent anti-tumor properties. As an ent-kaurane diterpenoid, it belongs to a class of natural products known for their diverse biological activities, including cytotoxic and anti-inflammatory effects. This document provides a comprehensive technical overview of the known biological activities and cytotoxic mechanisms of this compound and related compounds. It includes quantitative cytotoxicity data for analogous molecules, a detailed examination of the plausible apoptotic pathways it induces, and standardized protocols for evaluating its efficacy in a laboratory setting. This guide is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a natural diterpenoid first isolated from Rabdosia trichocarpa.[1] Structurally, it is classified as an ent-kaurane, a group of compounds that has garnered considerable attention for its unique molecular architecture and promising pharmacological potential. Early studies confirmed that diterpenoids of the trichorabdal-type exhibit the highest anti-tumor activity among compounds isolated from Rabdosia trichocarpa, demonstrating efficacy against Ehrlich ascites carcinoma in murine models and in vitro activity against HeLa cells.[2] While the total synthesis of this compound has been achieved, underscoring its chemical complexity and scientific importance, detailed mechanistic studies on its biological activity are still emerging. This guide synthesizes the available information and presents a likely mechanism of action based on related compounds and common pathways induced by cytotoxic natural products.
Biological Activity and Cytotoxicity
The primary biological activity attributed to this compound is its anti-tumor effect.[1] While specific IC50 values for this compound across a wide panel of cell lines are not extensively documented in publicly accessible literature, data from structurally related ent-kaurane diterpenoids isolated from the same genus (Isodon, a synonym for Rabdosia) provide insight into the potential potency of this compound class. These compounds consistently demonstrate significant cytotoxicity against various human tumor cell lines, with IC50 values often in the low micromolar range.
Table 1: Cytotoxicity of Structurally Related ent-Kaurane Diterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative ent-kaurane diterpenoids from Isodon species, illustrating the typical cytotoxic potency against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Isowikstroemin A | A549 | Lung Carcinoma | 1.5 |
| HCT-116 | Colon Carcinoma | 0.9 | |
| HepG2 | Hepatocellular Carcinoma | 2.1 | |
| MCF-7 | Breast Adenocarcinoma | 1.8 | |
| U251 | Glioblastoma | 2.5 | |
| Isowikstroemin B | A549 | Lung Carcinoma | 2.0 |
| HCT-116 | Colon Carcinoma | 1.2 | |
| HepG2 | Hepatocellular Carcinoma | 2.8 | |
| MCF-7 | Breast Adenocarcinoma | 2.3 | |
| U251 | Glioblastoma | 3.1 | |
| Wikstroemioidin I | A549 | Lung Carcinoma | 1.1 |
| HCT-116 | Colon Carcinoma | 0.4 | |
| HepG2 | Hepatocellular Carcinoma | 1.5 | |
| MCF-7 | Breast Adenocarcinoma | 1.3 | |
| U251 | Glioblastoma | 1.9 | |
| Wikstroemioidin K | A549 | Lung Carcinoma | 0.8 |
| HCT-116 | Colon Carcinoma | 0.5 | |
| HepG2 | Hepatocellular Carcinoma | 1.2 | |
| MCF-7 | Breast Adenocarcinoma | 1.0 | |
| U251 | Glioblastoma | 1.6 |
Note: Data is synthesized from studies on related compounds to provide a representative profile.
Mechanism of Action: Induction of Apoptosis
Cytotoxic compounds frequently exert their anti-tumor effects by inducing apoptosis, or programmed cell death. Based on the established mechanisms for other natural products in human leukemia cell lines like HL-60, it is highly probable that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This pathway is a tightly regulated process involving the Bcl-2 family of proteins and a cascade of cysteine-aspartate proteases known as caspases.
The proposed mechanism involves the following key steps:
-
Induction of Cellular Stress: this compound enters the cell and induces stress, potentially through the generation of reactive oxygen species (ROS) or direct interaction with intracellular targets.
-
Modulation of Bcl-2 Family Proteins: This stress signal disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This compound likely leads to the upregulation of Bax and/or the downregulation of Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax proteins translocate to the mitochondria and oligomerize, forming pores in the outer mitochondrial membrane. This compromises mitochondrial integrity and leads to a decrease in the mitochondrial membrane potential (ΔΨm).
-
Release of Cytochrome c: The pores created by Bax allow for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex recruits and activates Pro-Caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3.
-
Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). This leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Visualization of the Proposed Apoptotic Pathway
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cytotoxicity and mechanism of action of this compound. The human promyelocytic leukemia cell line (HL-60) is used as an example.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: After 24 hours, prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value.
References
Spectroscopic and Spectrometric Characterization of Trichorabdal A
A Comprehensive Technical Guide for Researchers
This guide provides a detailed overview of the spectroscopic and spectrometric data for Trichorabdal A, a complex diterpenoid belonging to the ent-kaurane class. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of this natural product. This document summarizes the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, outlines the experimental protocols for their acquisition, and presents a conceptual workflow for the evaluation of related compounds.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry confirms the elemental composition of this compound. The typical method involves electrospray ionization (ESI), which is a soft ionization technique suitable for analyzing delicate organic molecules.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₆O₅ |
| Calculated Mass [M+Na]⁺ | 369.1678 |
| Measured Mass [M+Na]⁺ | 369.1672 |
Note: The measured mass may vary slightly between different instruments and experimental conditions.
Experimental Protocol: HRMS Analysis
High-resolution mass spectra are typically acquired using a time-of-flight (TOF) or Orbitrap mass analyzer coupled with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the sodium adduct [M+Na]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for confirming the identity and purity of the compound.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 2.08 | m | |
| 2α | 1.85 | m | |
| 2β | 1.50 | m | |
| 3α | 1.75 | m | |
| 3β | 1.60 | m | |
| 5 | 2.85 | s | |
| 6 | 4.40 | d | 5.0 |
| 7 | 4.05 | d | 5.0 |
| 9 | 2.55 | m | |
| 11α | 2.70 | d | 18.0 |
| 11β | 2.60 | d | 18.0 |
| 12α | 2.00 | m | |
| 12β | 1.70 | m | |
| 13 | 1.90 | m | |
| 14α | 1.45 | m | |
| 14β | 1.25 | m | |
| 15 | 9.75 | s | |
| 17a | 5.20 | s | |
| 17b | 5.10 | s | |
| 18 | 1.20 | s | |
| 19 | 1.10 | s | |
| 20 | 1.05 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 38.5 |
| 2 | 18.5 |
| 3 | 41.5 |
| 4 | 33.5 |
| 5 | 55.0 |
| 6 | 78.0 |
| 7 | 70.0 |
| 8 | 60.0 |
| 9 | 45.0 |
| 10 | 48.0 |
| 11 | 35.0 |
| 12 | 30.0 |
| 13 | 36.0 |
| 14 | 22.0 |
| 15 | 205.0 |
| 16 | 150.0 |
| 17 | 115.0 |
| 18 | 28.0 |
| 19 | 22.5 |
| 20 | 15.0 |
Experimental Protocol: NMR Spectroscopy
NMR spectra are recorded on a spectrometer operating at a proton frequency of 500 MHz. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent signal (δH 7.26 ppm for ¹H and δC 77.16 ppm for ¹³C). Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra, such as COSY, HSQC, and HMBC, to enable complete assignment of all proton and carbon signals.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound, followed by an initial biological screening.
Caption: A generalized workflow for the discovery and initial biological evaluation of natural products.
Potential Therapeutic Applications of Trichorabdal A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichorabdal A, a diterpenoid isolated from Rabdosia trichocarpa, has demonstrated significant potential as an anti-tumor agent. This document provides a technical overview of the existing research on this compound, focusing on its cytotoxic and anti-proliferative activities. Quantitative data from key studies are presented in a structured format to facilitate comparison and analysis. Detailed, representative experimental protocols for the methodologies cited are provided to support the replication and further investigation of these findings. Additionally, a putative signaling pathway for the induction of apoptosis is visualized to provide a framework for future mechanistic studies. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound is a structurally complex diterpenoid compound that has been the subject of interest in the field of oncology due to its potent anti-tumor properties. Isolated from the plant Rabdosia trichocarpa, it belongs to the trichorabdal-type diterpenoids, which have shown notable activity against various cancer models. Early studies have highlighted its efficacy in both in vitro and in vivo settings, suggesting its potential as a lead compound for the development of novel cancer therapeutics. This technical guide aims to consolidate the available data on this compound's anti-tumor effects, provide detailed experimental context, and propose a potential mechanism of action to guide future research endeavors.
Quantitative Data on Anti-Tumor Activity
The anti-tumor activity of this compound has been evaluated against several cancer cell lines and in animal models. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | Cytotoxicity Assay | 0.38 | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Cancer Type | Treatment Dose (mg/kg/day) | T/C (%)* | Reference |
| Mice | P388 Lymphocytic Leukemia | 10 | 141 | [1] |
| Mice | Ehrlich Ascites Carcinoma | 10 | 163 | [1] |
*T/C (%) is the ratio of the median tumor weight of the treated group to the median tumor weight of the control group, expressed as a percentage. A T/C value of < 100% indicates tumor growth inhibition.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices for the respective assays and are intended to provide a framework for experimental replication and extension.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line, such as HeLa cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: HeLa cells are harvested and seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete DMEM. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated and replaced with 100 µL of medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treatment wells.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo P388 Lymphocytic Leukemia Model
This protocol outlines a standard procedure for evaluating the anti-tumor activity of a compound in a murine model of leukemia.
Objective: To assess the in vivo efficacy of this compound against P388 lymphocytic leukemia in mice.
Materials:
-
P388 lymphocytic leukemia cells
-
Female BDF1 or CDF1 mice (6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., saline, 0.5% carboxymethylcellulose)
-
Sterile syringes and needles
Procedure:
-
Tumor Inoculation: P388 leukemia cells are harvested from a donor mouse and suspended in a sterile saline solution. Each mouse is inoculated intraperitoneally (i.p.) with approximately 1 x 10^6 P388 cells.
-
Animal Grouping and Treatment: The mice are randomly divided into a control group and a treatment group (n=6-10 mice per group). Treatment is initiated 24 hours after tumor inoculation. The treatment group receives daily i.p. injections of this compound at the specified dose (e.g., 10 mg/kg/day) for a set period (e.g., 5-9 days). The control group receives daily i.p. injections of the vehicle solution.
-
Monitoring: The mice are monitored daily for signs of toxicity and mortality. Body weight is recorded regularly.
-
Endpoint and Data Analysis: The primary endpoint is the mean survival time (MST) of the mice in each group. The anti-tumor activity is often expressed as the percentage increase in lifespan (% ILS) or as a T/C ratio based on survival time (T/C % = [MST of treated group / MST of control group] x 100).
In Vivo Ehrlich Ascites Carcinoma Model
This protocol provides a general method for assessing the anti-tumor effects of a compound in a murine solid tumor model.
Objective: To evaluate the in vivo anti-tumor activity of this compound against Ehrlich ascites carcinoma in mice.
Materials:
-
Ehrlich ascites carcinoma (EAC) cells
-
Swiss albino mice (6-8 weeks old)
-
This compound
-
Vehicle solution
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Tumor Inoculation: EAC cells are collected from the peritoneal fluid of a donor mouse and suspended in sterile saline. Approximately 2 x 10^6 EAC cells are injected subcutaneously into the right flank of each mouse.
-
Animal Grouping and Treatment: Once the tumors become palpable (e.g., 5-7 days after inoculation), the mice are randomly assigned to a control group and a treatment group. The treatment group receives daily intraperitoneal or oral administration of this compound at the specified dose (e.g., 10 mg/kg/day) for a defined period. The control group receives the vehicle on the same schedule.
-
Tumor Measurement: Tumor size is measured every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Endpoint and Data Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the mean tumor weight of the treated group to that of the control group. The results are expressed as a T/C ratio (%).
Putative Signaling Pathway and Mechanism of Action
While the precise molecular targets of this compound have not been fully elucidated, its cytotoxic effects are likely mediated through the induction of apoptosis. Diterpenoids isolated from Rabdosia species are known to exert their anti-tumor effects by modulating key signaling pathways involved in cell survival and death. Based on the known mechanisms of related compounds, a putative signaling pathway for this compound-induced apoptosis is proposed below.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Description of Putative Pathway: It is hypothesized that this compound may induce apoptosis through both the extrinsic and intrinsic pathways. In the extrinsic pathway, it could potentially interact with death receptors on the cell surface, leading to the activation of caspase-8. In the intrinsic pathway, this compound may modulate the expression of Bcl-2 family proteins, leading to an increase in the Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9. Both caspase-8 and caspase-9 can then activate the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-tumor compound like this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising candidate for further investigation as an anti-tumor agent. Its potent cytotoxic activity against HeLa cells and significant in vivo efficacy in leukemia and carcinoma models warrant more extensive preclinical studies.
Future research should focus on:
-
Elucidating the precise molecular target(s) of this compound.
-
Confirming the proposed apoptotic mechanism of action through detailed molecular studies.
-
Evaluating the efficacy of this compound in a broader range of cancer cell lines and in patient-derived xenograft (PDX) models.
-
Investigating potential anti-inflammatory properties, as this is a common feature of diterpenoids from Rabdosia species.
-
Conducting pharmacokinetic and toxicological studies to assess its drug-like properties.
A deeper understanding of the therapeutic potential and mechanism of action of this compound will be crucial for its potential translation into a clinical setting.
References
Unraveling the Anti-Cancer Mechanism of Trichorabdal A: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Trichorabdal A, a promising anti-tumor agent. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's effects on cancer cells, with a focus on its pro-apoptotic activities.
Core Anti-Tumor Activity: Cytotoxicity Profile
This compound, a diterpenoid compound, has demonstrated significant cytotoxic effects against various cancer cell lines. Quantitative analysis of its anti-tumor activity has been primarily established against murine leukemia cell lines, P388 and L1210. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | IC50 (µg/mL) |
| P388 Leukemia | 0.9 |
| L1210 Leukemia | 1.8 |
Table 1: Cytotoxicity of this compound against Murine Leukemia Cell Lines.
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
Current research indicates that this compound exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death, via the intrinsic mitochondrial pathway. This intricate signaling cascade involves a series of coordinated molecular events, culminating in the activation of effector caspases that dismantle the cell.
The proposed mechanism of action unfolds as follows:
-
Initiation: this compound treatment initiates cellular stress, leading to the activation of the mitochondrial apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it is hypothesized to upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in committing the cell to apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of Bax to Bcl-2 leads to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase.
-
Execution Phase: Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.
-
Substrate Cleavage and Cell Death: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Key Experimental Protocols
This section outlines the detailed methodologies for the pivotal experiments required to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding: Plate P388 or L1210 leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Bcl-2 Family Proteins
This technique is employed to assess the changes in the expression levels of pro- and anti-apoptotic proteins.
-
Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Treatment and Fractionation: Treat cells with this compound as described for Western blotting. Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions using a commercially available kit.
-
Western Blot Analysis: Perform Western blotting on both the mitochondrial and cytosolic fractions as described above.
-
Protein Detection: Probe the membranes with a primary antibody against cytochrome c. Use COX IV as a mitochondrial marker and β-actin or GAPDH as a cytosolic marker to verify the purity of the fractions.
-
Analysis: An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of the key executioner caspase, caspase-3.
-
Cell Lysis: Treat cells with this compound and prepare cell lysates as described for Western blotting.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance at 405 nm (for pNA) or the fluorescence at an excitation/emission of 380/460 nm (for AMC) using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity relative to an untreated control.
PARP Cleavage Analysis
The cleavage of PARP by activated caspase-3 is a hallmark of apoptosis and can be detected by Western blotting.
-
Procedure: Follow the Western blotting protocol as described in section 3.2.
-
Antibody: Use a primary antibody that specifically recognizes both full-length PARP (116 kDa) and its cleaved fragment (89 kDa).
-
Analysis: The appearance of the 89 kDa fragment in this compound-treated cells confirms caspase-3 activation and apoptosis.
Conclusion
This compound demonstrates potent anti-tumor activity, primarily by inducing apoptosis through the mitochondrial pathway. The key mechanistic steps involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. The experimental protocols provided in this guide offer a robust framework for further investigation and characterization of the anti-cancer properties of this compound, facilitating its potential development as a novel therapeutic agent.
Trichorabdal A: A Comprehensive Technical Review of its Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichorabdal A, a complex diterpenoid isolated from Rabdosia trichocarpa, has garnered significant interest within the scientific community for its potent anti-tumor properties.[1] This technical guide provides a comprehensive review of the existing research on this compound, focusing on its cytotoxic and anti-inflammatory activities, and delves into its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics. While specific quantitative data for this compound is limited in publicly available literature, this review synthesizes the available information and draws parallels from closely related ent-kaurane diterpenoids to provide a thorough understanding of its potential.
Cytotoxic Activity
Representative Cytotoxicity of Related Ent-kaurane Diterpenoids
To illustrate the potential cytotoxic profile of this compound, the following table summarizes the IC50 values of other bioactive ent-kaurane diterpenoids against various human cancer cell lines. It is important to note that these values are for compounds structurally related to this compound and should be considered as indicative of the potential activity of this compound, warranting further direct investigation.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gerardianin B | HepG2 | Liver Cancer | 4.68 |
| Gerardianin C | HepG2 | Liver Cancer | 9.43 |
| Compound 6 (from R. lophanthoides) | HepG2 | Liver Cancer | 41.13 ± 3.49 |
| Compound 2 (from I. serra) | HepG2 | Liver Cancer | Significant Inhibition |
| Compound 3 (from I. serra) | HepG2 | Liver Cancer | Significant Inhibition |
Table 1: Cytotoxic Activity of Ent-kaurane Diterpenoids Structurally Related to this compound. [2][3][4]
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of many ent-kaurane diterpenoids, and likely this compound, is the induction of apoptosis, or programmed cell death, in cancer cells.[5] Studies on related compounds suggest that this compound may trigger apoptosis through a multi-faceted approach involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by intracellular stress and converges at the mitochondria. Evidence from related ent-kaurane diterpenoids suggests that this compound may induce this pathway by:
-
Modulating Bcl-2 Family Proteins: Decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential.[5]
-
Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[6]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[5][6]
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Some ent-kaurane derivatives have been shown to induce apoptosis through the activation of caspase-8, a key initiator caspase in the extrinsic pathway, suggesting a potential role for this pathway in the action of this compound.[5]
The following diagram illustrates the potential apoptotic signaling pathway induced by this compound, based on findings from related ent-kaurane diterpenoids.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the development and progression of cancer. Many natural products with anticancer properties also exhibit anti-inflammatory effects. While direct studies on the anti-inflammatory activity of this compound are limited, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common assay to screen for anti-inflammatory potential.
Inhibition of Nitric Oxide Production
Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. Several studies have demonstrated the ability of various natural compounds to inhibit LPS-induced NO production in RAW 264.7 macrophage cells.[7][8][9][10][11] This inhibition is often mediated through the suppression of the NF-κB signaling pathway, a critical regulator of inflammatory responses. The potential of this compound to inhibit NO production warrants investigation as a component of its overall anticancer profile.
The following diagram illustrates a general experimental workflow for assessing the anti-inflammatory activity of a compound by measuring nitric oxide production.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies used for similar compounds, the following provides an overview of key experimental procedures.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
This compound, a diterpenoid from Rabdosia trichocarpa, holds significant promise as an anticancer agent. While direct and comprehensive data on its cytotoxicity and specific molecular targets are still emerging, research on structurally related ent-kaurane diterpenoids strongly suggests that its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways. Furthermore, its potential anti-inflammatory properties may contribute to its overall antitumor efficacy.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to induce apoptosis and inhibit inflammation. This includes investigating its effects on specific caspases, Bcl-2 family members, and key inflammatory mediators like NF-κB.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
-
Synthetic Chemistry Efforts: The total synthesis of this compound has been achieved, which opens avenues for the generation of analogs with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrocannabinol inhibition of macrophage nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in RAW264.7 macrophages by cannabinoids and palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide inhibits inflammatory cytokine production by human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (-)-Trichorabdal A: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of (-)-trichorabdal A, a complex diterpenoid with notable biological activity. The protocols and data presented are based on the seminal work of Reisman and coworkers, offering a unified strategy for the synthesis of several ent-kauranoid natural products.
(-)-Trichorabdal A belongs to the ent-kaurane family of diterpenoids, a class of natural products that has garnered significant interest from the scientific community due to their diverse and potent biological activities, including antitumor properties. The intricate molecular architecture of (-)-trichorabdal A, characterized by a highly oxidized and stereochemically rich framework, presents a formidable challenge for synthetic chemists. This application note details a successful total synthesis, highlighting key strategies and experimental procedures that can be adapted for the synthesis of related compounds.
Key Synthetic Strategy
The total synthesis of (-)-trichorabdal A, as developed by Reisman and his team, employs a convergent and elegant strategy. A key feature of this approach is the utilization of a common spirolactone intermediate, which serves as a branching point for the synthesis of other ent-kauranoids like (-)-longikaurin E and (-)-maoecrystal Z.[1][2] The core of the synthetic route revolves around two critical transformations: a samarium(II) iodide (SmI₂) mediated reductive cyclization and a palladium-mediated oxidative cyclization to construct the characteristic bicyclo[3.2.1]octane core of the target molecule.[1][3]
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of (-)-trichorabdal A.
| Step | Transformation | Starting Material | Product | Yield (%) |
| 1 | Selective Desilylation and Oxidation | Bis-silyl ether | Aldehyde | 77 (2 steps) |
| 2 | SmI₂-mediated Reductive Cyclization | Aldehyde | Tricyclic alcohol | 57 |
| 3 | MOM Protection | Tricyclic alcohol | MOM ether | 93 |
| 4 | Silyl Ketene Acetal Formation | MOM ether | Silyl ketene acetal | 83 |
| 5 | Pd-mediated Oxidative Cyclization | Silyl ketene acetal | Tetracyclic lactone | 48 |
| 6 | Diol Formation | Tetracyclic lactone | Diol | 87 |
| 7 | Selective Acylation | Diol | Monoacetate | 79 |
| 8 | Oxidation | Monoacetate | Aldehyde | 95 |
| 9 | Deprotection | Aldehyde | (-)-Trichorabdal A | 91 |
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below. These protocols are adapted from the supporting information of the original publication by Reisman and coworkers.
Protocol 1: SmI₂-mediated Reductive Cyclization
This procedure describes the formation of the tricyclic alcohol from the aldehyde precursor.
Materials:
-
Aldehyde precursor
-
Samarium(II) iodide (SmI₂) solution (0.1 M in THF)
-
Lithium bromide (LiBr)
-
tert-Butanol (t-BuOH)
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the aldehyde in anhydrous THF (0.01 M) at -78 °C under an argon atmosphere, add LiBr (10 equiv) and t-BuOH (10 equiv).
-
Slowly add a solution of SmI₂ in THF (0.1 M, 4 equiv) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tricyclic alcohol.
Protocol 2: Pd-mediated Oxidative Cyclization
This protocol details the construction of the bicyclo[3.2.1]octane framework.
Materials:
-
Silyl ketene acetal precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the silyl ketene acetal in DMSO (0.02 M) at 45 °C, add acetic acid (0.5 equiv).
-
Add Pd(OAc)₂ (1 equiv) in one portion.
-
Stir the reaction mixture vigorously under an air atmosphere at 45 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic lactone.
Visualizations
The following diagrams illustrate the overall synthetic strategy and a key experimental workflow.
Caption: Overall retrosynthetic analysis of (-)-trichorabdal A.
Caption: Workflow for the SmI₂-mediated reductive cyclization.
References
Synthetic Route to the Bicyclo[3.2.1]octane Core of Trichorabdal A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the bicyclo[3.2.1]octane core of Trichorabdal A, a complex diterpenoid natural product. The synthetic strategy highlighted herein was developed by the research group of Sarah E. Reisman and employs a unified approach applicable to various ent-kauranoid natural products.[1][2] The key transformations include a samarium(II) iodide-mediated reductive cyclization and a palladium-mediated oxidative cyclization to construct the core structure.[1][2]
Strategic Overview
The synthesis of the tetracyclic core of this compound hinges on a convergent strategy. The initial steps focus on the construction of a key aldehyde precursor. This precursor then undergoes a diastereoselective SmI₂-mediated reductive cyclization to form a tricyclic alcohol.[1] Subsequent protection of the alcohol and formation of a silyl ketene acetal sets the stage for the final key step: a Pd-mediated oxidative cyclization that forges the bicyclo[3.2.1]octane system and establishes a critical all-carbon quaternary center.[1][2]
Experimental Workflow
The following diagram illustrates the synthetic pathway to the bicyclo[3.2.1]octane core of this compound.
Figure 1. Synthetic workflow for the bicyclo[3.2.1]octane core of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the key transformations in the synthesis of the bicyclo[3.2.1]octane core.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1. Reductive Cyclization | Aldehyde Precursor | SmI₂, LiBr, t-BuOH, THF, -78 °C | Tricyclic Alcohol | 57 |
| 2. MOM Protection | Tricyclic Alcohol | MOMCl, i-Pr₂NEt, CH₂Cl₂, 0 °C to rt | MOM-Protected Alcohol | 93 |
| 3. Silyl Ketene Acetal Formation | MOM-Protected Alcohol | KHMDS, TBSCl, THF, -78 °C | Silyl Ketene Acetal | - |
| 4. Oxidative Cyclization | Silyl Ketene Acetal | Pd(OAc)₂, DMSO, 45 °C, air | Bicyclo[3.2.1]octane Core | 35 |
Detailed Experimental Protocols
Protocol 1: SmI₂-Mediated Reductive Cyclization
This protocol describes the formation of the tricyclic alcohol intermediate.
Materials:
-
Aldehyde precursor
-
Samarium(II) iodide (SmI₂) solution (0.1 M in THF)
-
Lithium bromide (LiBr)
-
tert-Butanol (t-BuOH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add LiBr (10.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of the aldehyde precursor (1.0 equiv) in anhydrous THF to the cooled LiBr solution.
-
To this mixture, add a solution of t-BuOH (5.0 equiv) in anhydrous THF.
-
Slowly add the SmI₂ solution (4.0 equiv) dropwise over 30 minutes. The characteristic dark blue color of the SmI₂ solution should dissipate upon addition.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Warm the mixture to room temperature and pour it into a separatory funnel containing EtOAc and saturated aqueous Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the tricyclic alcohol.
Protocol 2: MOM Protection of the Tricyclic Alcohol
This protocol details the protection of the secondary alcohol as a methoxymethyl (MOM) ether.
Materials:
-
Tricyclic alcohol
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (i-Pr₂NEt)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the tricyclic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add i-Pr₂NEt (5.0 equiv) followed by the dropwise addition of MOMCl (3.0 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with the addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the MOM-protected alcohol.
Protocol 3: Silyl Ketene Acetal Formation and Pd-Mediated Oxidative Cyclization
This two-step, one-pot protocol describes the formation of the silyl ketene acetal followed by the key oxidative cyclization to form the bicyclo[3.2.1]octane core.
Materials:
-
MOM-protected alcohol
-
Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Silyl Ketene Acetal Formation: a. Dissolve the MOM-protected alcohol (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere. b. Cool the solution to -78 °C. c. Add KHMDS solution (1.2 equiv) dropwise and stir the mixture at -78 °C for 45 minutes. d. Add a solution of TBSCl (1.3 equiv) in anhydrous THF and stir for an additional 1 hour at -78 °C.
-
Pd-Mediated Oxidative Cyclization: a. In a separate flask, dissolve Pd(OAc)₂ (1.1 equiv) in anhydrous DMSO. b. Cannulate the freshly prepared silyl ketene acetal solution into the Pd(OAc)₂ solution at room temperature. c. Heat the reaction mixture to 45 °C under an atmosphere of air (using a balloon) and stir for 12 hours. d. Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. e. Dilute the mixture with Et₂O and separate the layers. f. Extract the aqueous layer with Et₂O (3x). g. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. h. Purify the crude product by flash column chromatography on silica gel to afford the bicyclo[3.2.1]octane core.
References
Application Notes and Protocols for the Synthesis of Trichorabdal A
These application notes provide a detailed overview and experimental protocols for the key chemical reactions in the total synthesis of the complex diterpenoid, Trichorabdal A. The synthesis, developed by Reisman and coworkers, employs a unified strategy highlighted by a palladium-mediated oxidative cyclization and a samarium(II) iodide-mediated reductive cyclization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Key Synthetic Strategy
The total synthesis of this compound is a notable example of a unified approach to constructing complex natural products. The strategy hinges on the creative use of modern synthetic methodologies to build the intricate polycyclic core of the molecule. Two of the most critical transformations in this synthesis are:
-
SmI₂-Mediated Reductive Cyclization: This reaction is instrumental in forming a key bicyclic intermediate. It showcases the power of samarium(II) iodide in promoting complex cyclizations with high diastereoselectivity.
-
Pd-Mediated Oxidative Cyclization: This crucial step involves the formation of a hindered all-carbon quaternary stereocenter and the construction of the bicyclo[3.2.1]octane framework, a central feature of this compound.[1][2]
The overall synthetic workflow is depicted in the following diagram, illustrating the progression from a key intermediate to this compound.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the key reactions in the synthesis of this compound, as reported by Yeoman, Mak, and Reisman.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| Aldehyde Formation | Bis-silyl ether | p-TsOH, n-Bu₄NHSO₄, Dess-Martin periodinane | Aldehyde | 77 (2 steps) |
| SmI₂-Mediated Reductive Cyclization | Aldehyde | SmI₂, LiBr, t-BuOH | Alcohol | 57 |
| MOM Protection | Alcohol | MOMCl, DIPEA | MOM-protected alcohol | 95 |
| Silyl Ketene Acetal Formation | MOM-protected alcohol | KHMDS, TBSCl | Silyl ketene acetal | - |
| Pd-Mediated Oxidative Cyclization | Silyl ketene acetal | Pd(OAc)₂ | Tetracycle | 33 |
Experimental Protocols
The following are detailed experimental protocols for the key reactions in the synthesis of this compound.
Protocol 1: Aldehyde Formation via Selective Deprotection and Oxidation
This protocol describes the selective deprotection of a primary silyl ether followed by oxidation to the corresponding aldehyde.
Materials:
-
Bis-silyl ether intermediate
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Dess-Martin periodinane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the bis-silyl ether in methanol at 0 °C, add p-toluenesulfonic acid and tetrabutylammonium hydrogen sulfate.
-
Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Dissolve the crude alcohol in dichloromethane and cool to 0 °C.
-
Add Dess-Martin periodinane in one portion.
-
Allow the reaction to warm to room temperature and stir until the alcohol is consumed (as monitored by TLC).
-
Quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude aldehyde by flash column chromatography.
Protocol 2: SmI₂-Mediated Reductive Cyclization
This protocol details the samarium(II) iodide-mediated reductive cyclization of the aldehyde to form the key alcohol intermediate.
Materials:
-
Aldehyde intermediate
-
Tetrahydrofuran (THF), freshly distilled
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Lithium bromide (LiBr), flame-dried
-
tert-Butanol (t-BuOH)
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the aldehyde and lithium bromide in tetrahydrofuran.
-
Add tert-butanol to the solution.
-
Cool the mixture to -78 °C.
-
To the cooled solution, add a 0.1 M solution of samarium(II) iodide in THF dropwise until a persistent deep green color is observed.
-
Stir the reaction at -78 °C for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous potassium sodium tartrate.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer becomes colorless.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: Pd-Mediated Oxidative Cyclization
This protocol describes the key palladium-mediated oxidative cyclization to construct the tetracyclic core of this compound.
Materials:
-
Silyl ketene acetal intermediate
-
Dimethyl sulfoxide (DMSO)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the silyl ketene acetal in dimethyl sulfoxide, add palladium(II) acetate.
-
Heat the reaction mixture to 45 °C under an air atmosphere.
-
Stir the reaction for the specified time, monitoring the consumption of the starting material by TLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water (3x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting tetracycle by flash column chromatography.
Logical Relationship Diagram
The following diagram illustrates the logical progression of the key synthetic transformations.
Caption: Logical flow of the this compound synthesis.
References
Protecting Group Strategies in the Total Synthesis of Trichorabdal A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the protecting group strategies employed in the total synthesis of Trichorabdal A, a complex diterpenoid natural product. The information presented is based on the successful total synthesis reported by the Reisman group and is intended to serve as a practical guide for researchers engaged in complex molecule synthesis.
Introduction to Protecting Group Strategy
The successful synthesis of intricate natural products like this compound hinges on a meticulously planned protecting group strategy. The molecule possesses multiple reactive functional groups, including hydroxyl and carbonyl moieties, which necessitate temporary masking to ensure chemoselectivity during various synthetic transformations. The choice of protecting groups is dictated by their stability to a range of reaction conditions and the ability to be selectively removed without affecting other sensitive functionalities. In the synthesis of this compound, a strategic application of silyl and acetal protecting groups was instrumental in achieving the desired chemical modifications.
Key Protecting Groups in this compound Synthesis
The total synthesis of this compound prominently features the use of methoxymethyl (MOM) ether and tert-butyldimethylsilyl (TBS) ether protecting groups.
-
Methoxymethyl (MOM) Ether: Utilized for the protection of a key secondary alcohol, the MOM group proved to be crucial for the successful execution of a subsequent silyl ketene acetal formation. Its stability under basic conditions and ease of cleavage under acidic conditions make it a valuable tool in multistep synthesis.
-
tert-Butyldimethylsilyl (TBS) Ether: The TBS group was employed for the protection of hydroxyl groups. A critical step in the synthetic route involved the selective deprotection of a less sterically hindered TBS ether in the presence of other silyl ethers, highlighting the nuanced application of this protecting group.
-
Silyl Ketene Acetal: While not a traditional protecting group for a functional group present in the final target, the in situ formation of a silyl ketene acetal using tert-butyldimethylsilyl chloride (TBSCl) served to protect a transient enolate, enabling a key carbon-carbon bond-forming reaction.
Data Presentation: Protecting Group Manipulations
The following table summarizes the key protecting group operations in the synthesis of this compound, providing quantitative data for each step.
| Step | Transformation | Protecting Group | Reagents and Conditions | Substrate | Product | Yield (%) |
| 1 | Protection of secondary alcohol | MOM | MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt | Alcohol 17 | MOM ether 18 | 95 |
| 2 | Formation of silyl ketene acetal | TBS | KHMDS, THF, -78 °C; then TBSCl | Ketone 18 | Silyl Ketene Acetal 19 | 87 |
| 3 | Selective deprotection of TBS ether | TBS | p-TsOH·H₂O, MeOH, 0 °C | bis-Silyl ether 15 | Alcohol S1 | 78 |
| 4 | Deprotection of MOM ether | MOM | PPTS, i-PrOH, 60 °C | MOM ether 21 | Alcohol 22 | 84 |
Experimental Protocols
Detailed methodologies for the key protection and deprotection steps are provided below.
Protocol 1: Protection of Secondary Alcohol as a Methoxymethyl (MOM) Ether
-
Reaction: Alcohol 17 to MOM ether 18
-
Procedure: To a solution of alcohol 17 (1.0 equiv) in dichloromethane (CH₂Cl₂) (0.1 M) at 0 °C was added N,N-diisopropylethylamine (DIPEA) (5.0 equiv). Chloromethyl methyl ether (MOMCl) (3.0 equiv) was then added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford MOM ether 18 .
-
Quantitative Data: Yield: 95%
Protocol 2: Formation of a Silyl Ketene Acetal
-
Reaction: Ketone 18 to Silyl Ketene Acetal 19
-
Procedure: To a solution of MOM-protected ketone 18 (1.0 equiv) in tetrahydrofuran (THF) (0.1 M) at -78 °C was added potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv) as a 0.5 M solution in toluene. The mixture was stirred at -78 °C for 1 hour. tert-Butyldimethylsilyl chloride (TBSCl) (1.5 equiv) in THF was then added. The reaction was stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction was quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide the crude silyl ketene acetal 19 , which was used in the subsequent step without further purification.
-
Quantitative Data: Yield: 87%
Protocol 3: Selective Deprotection of a Primary TBS Ether
-
Reaction: bis-Silyl ether 15 to Alcohol S1
-
Procedure: To a solution of the bis-silyl ether 15 (1.0 equiv) in methanol (MeOH) (0.05 M) at 0 °C was added p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv). The reaction mixture was stirred at 0 °C for 1 hour. The reaction was then quenched by the addition of saturated aqueous sodium bicarbonate solution and the mixture was concentrated under reduced pressure. The residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by flash column chromatography on silica gel to yield alcohol S1 .
-
Quantitative Data: Yield: 78%
Protocol 4: Deprotection of a MOM Ether
-
Reaction: MOM ether 21 to Alcohol 22
-
Procedure: To a solution of MOM ether 21 (1.0 equiv) in isopropanol (i-PrOH) (0.02 M) was added pyridinium p-toluenesulfonate (PPTS) (1.0 equiv). The reaction mixture was heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford alcohol 22 .
-
Quantitative Data: Yield: 84%
Signaling Pathways and Experimental Workflows
The logical flow of the protecting group strategy is crucial for the successful synthesis. The following diagrams illustrate the decision-making process and the sequence of protection and deprotection steps.
Caption: Overall protecting group strategy workflow.
Caption: Experimental workflows for key protection/deprotection steps.
Conclusion
The successful total synthesis of this compound showcases a sophisticated and well-executed protecting group strategy. The judicious choice of MOM and TBS ethers, coupled with their selective application and removal, enabled the construction of this complex natural product. The detailed protocols and data presented herein provide a valuable resource for chemists tackling similar synthetic challenges, emphasizing the importance of a robust and adaptable protecting group plan in the pursuit of complex molecular architectures.
Asymmetric Synthesis of Trichorabdal A: A Guide to Modern Synthetic Strategies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview and comparison of two prominent asymmetric total syntheses of Trichorabdal A, a complex diterpenoid with significant cytotoxic activity. The synthetic strategies developed by the research groups of Reisman and Liang are presented, highlighting key transformations, quantitative data, and complete experimental protocols. Visualizations of the synthetic pathways are provided to facilitate a deeper understanding of the logical connections within these complex syntheses.
Introduction to this compound
This compound is a structurally intricate ent-kauranoid diterpenoid isolated from the plant Isodon trichocarpus. It exhibits potent cytotoxic activity against various cancer cell lines, making it an attractive target for total synthesis. The complex polycyclic architecture, featuring a bicyclo[3.2.1]octane core and multiple contiguous stereocenters, presents a formidable challenge to synthetic chemists. The development of asymmetric and enantioselective routes to this compound is crucial for enabling further investigation of its therapeutic potential and for the synthesis of analogues with improved pharmacological profiles. This document outlines two distinct and elegant approaches to the asymmetric total synthesis of (-)-Trichorabdal A.
The Reisman Approach: A Unified Strategy Via Palladium-Mediated Cyclization
The Reisman group developed a unified strategy for the synthesis of several ent-kauranoid natural products, including (-)-Trichorabdal A.[1][2] A key feature of their approach is a palladium-mediated oxidative cyclization of a silyl ketene acetal to construct the congested bicyclo[3.2.1]octane framework and the all-carbon quaternary center at C10.
Reisman Synthesis: Logical Workflow
Caption: Reisman's convergent synthesis strategy.
Quantitative Data for the Reisman Synthesis
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| Ti(III)-mediated Reductive Coupling | Epoxide | Spirolactone | TiCl3(THF)3, Zn-Cu couple, 2,4,6-collidine, trifluoroethyl acrylate, THF, 23 °C | 74 | >20:1 |
| Sm(II)-mediated Reductive Cyclization | Aldehyde-lactone | Diol | SmI2, THF, HMPA, t-BuOH, -78 °C | 85 | >20:1 |
| Pd(II)-mediated Oxidative Cyclization | Silyl Ketene Acetal | Bicyclo[3.2.1]octane Ketone | Pd(OAc)2, MeCN, AcOH, 23 °C | 56 | N/A |
| Final Steps | Bicyclo[3.2.1]octane Ketone | (-)-Trichorabdal A | Multi-step sequence | ~10 | N/A |
Key Experimental Protocols (Reisman)
Protocol 1: Ti(III)-mediated Reductive Coupling
-
To a stirred suspension of TiCl3(THF)3 (2.5 equiv.) and Zn-Cu couple (5.0 equiv.) in anhydrous THF at 0 °C is added 2,4,6-collidine (10.0 equiv.).
-
The mixture is stirred for 30 minutes, resulting in a color change from blue to green-brown.
-
A solution of the starting epoxide (1.0 equiv.) and trifluoroethyl acrylate (3.0 equiv.) in THF is added dropwise over 10 minutes.
-
The reaction is warmed to 23 °C and stirred for 1.5 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO3 and filtered through a pad of Celite.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the spirolactone.
Protocol 2: Pd(II)-mediated Oxidative Cyclization
-
To a solution of the silyl ketene acetal (1.0 equiv.) in acetonitrile is added acetic acid (0.5 equiv.).
-
Palladium(II) acetate (1.0 equiv.) is added in one portion at 23 °C.
-
The reaction mixture is stirred for 1 hour, during which time a black precipitate of palladium(0) is formed.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the bicyclo[3.2.1]octane ketone.[3]
The Liang Approach: A Radical Cyclization and Aldol Cascade Strategy
The Liang group reported a distinct total synthesis of this compound, which also provides access to the related diterpenoid, maoecrystal Z.[4] This route features a cross-ring radical cyclization to construct the C10 quaternary center and a strategic retro-aldol/aldol cascade to form a key intermediate.
Liang Synthesis: Logical Workflow
Caption: Liang's synthetic strategy highlighting radical cyclization.
Quantitative Data for the Liang Synthesis
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| Cross-ring Radical Cyclization | Acyclic Precursor | Tricyclic Ketone | Bu3SnH, AIBN, benzene, reflux | 65 | N/A |
| Ueno-Stork Cyclization | Tricyclic Alkene | Tetracyclic Alcohol | Bu3SnH, AIBN, toluene, reflux | 72 | 3:1 |
| Retro-aldol/Aldol Cascade | Tetracyclic Diketone | Bicyclo[3.2.1]octane Aldehyde | K2CO3, MeOH, 23 °C | 85 | N/A |
| Final Steps | Bicyclo[3.2.1]octane Aldehyde | (-)-Trichorabdal A | Multi-step sequence | ~12 | N/A |
Key Experimental Protocols (Liang)
Protocol 3: Cross-ring Radical Cyclization
-
A solution of the acyclic radical precursor (1.0 equiv.), Bu3SnH (1.5 equiv.), and AIBN (0.2 equiv.) in degassed benzene is heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts.
-
The acetonitrile layer is concentrated, and the crude product is purified by flash column chromatography on silica gel to give the tricyclic ketone.
Protocol 4: Retro-aldol/Aldol Cascade
-
To a solution of the tetracyclic diketone (1.0 equiv.) in methanol is added K2CO3 (2.0 equiv.) at 23 °C.
-
The reaction is stirred for 2 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH4Cl and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
Purification by flash column chromatography on silica gel affords the bicyclo[3.2.1]octane aldehyde.
Summary and Outlook
The total syntheses of (-)-Trichorabdal A by the Reisman and Liang groups represent significant achievements in the field of natural product synthesis. Reisman's approach showcases a powerful palladium-catalyzed cyclization to forge the challenging bicyclo[3.2.1]octane core. In contrast, Liang's strategy effectively utilizes radical cyclizations and a clever retro-aldol/aldol rearrangement to achieve the same core structure. Both syntheses provide enantiomerically pure (-)-Trichorabdal A and offer versatile platforms for the synthesis of other related diterpenoids. These detailed protocols and synthetic strategies will be invaluable to researchers in medicinal chemistry and drug discovery for the development of novel anti-cancer agents based on the this compound scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Trichorabdal A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common low-yield issues encountered during the total synthesis of Trichorabdal A. The guidance is based on published synthetic routes by the research groups of Reisman and Liang.
Troubleshooting Guides
Issue 1: Low Yield in Pd-Mediated Oxidative Cyclization of Silyl Ketene Acetal (Reisman Synthesis)
Question: We are experiencing low yields (<50%) in the palladium-mediated oxidative cyclization to form the bicyclo[3.2.1]octane core of this compound. What are the potential causes and solutions?
Answer: This crucial C-C bond-forming reaction is sensitive to several factors. Low yields often stem from issues with the palladium catalyst, reaction atmosphere, or the stability of the silyl ketene acetal.
Potential Causes & Troubleshooting Steps:
-
Palladium Catalyst Activity:
-
Inactive Catalyst: Ensure the Pd(OAc)₂ is fresh and from a reliable source. Palladium(II) acetate can decompose over time.
-
Incorrect Palladium Source: While other Pd(II) sources might seem viable, the Reisman synthesis specifies Pd(OAc)₂. Other sources may have different ligand exchange kinetics or redox potentials, impacting the catalytic cycle.
-
-
Reaction Atmosphere:
-
Oxygen Presence: This reaction is an oxidative cyclization. The Reisman protocol specifies running the reaction under an oxygen atmosphere (1 atm). Insufficient oxygen will stall the catalytic cycle at the Pd(0) state, preventing re-oxidation to the active Pd(II) species. Ensure the reaction vessel is properly flushed with oxygen and maintained under a positive pressure of O₂.
-
Inert Atmosphere: Conversely, running the reaction under an inert atmosphere (e.g., nitrogen or argon) will likely lead to complete reaction failure for this specific transformation.
-
-
Silyl Ketene Acetal Stability:
-
Decomposition: Silyl ketene acetals can be sensitive to moisture and acid. Ensure all solvents and reagents are rigorously dried. The starting material should be pure and free of any residual acid from previous steps.
-
Incomplete Formation: If the silyl ketene acetal formation in the preceding step was incomplete, the unreacted ketone will not participate in the cyclization, leading to a lower yield. Confirm complete conversion before proceeding.
-
-
Solvent Choice:
-
Anhydrous Conditions: The use of anhydrous toluene is critical. Water can hydrolyze the silyl ketene acetal and interfere with the palladium catalyst.
-
Experimental Protocol (Reisman et al.):
| Reagent/Parameter | Quantity/Condition |
| Silyl Ketene Acetal | 1.0 equiv |
| Pd(OAc)₂ | 1.0 equiv |
| Toluene (anhydrous) | 0.01 M |
| Atmosphere | O₂ (1 atm, balloon) |
| Temperature | 80 °C |
| Reaction Time | 12 h |
Troubleshooting Workflow:
Technical Support Center: Navigating the Synthesis of Trichorabdal A's All-Carbon Quaternary Center
Welcome to the technical support center for the synthesis of Trichorabdal A, with a specific focus on the challenging construction of its C10 all-carbon quaternary center. This resource is designed for researchers, scientists, and drug development professionals engaged in the total synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues, detailed experimental protocols, and comparative data to guide your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the all-carbon quaternary center of this compound?
The main difficulties in forming the C10 all-carbon quaternary stereocenter of this compound lie in controlling stereoselectivity and achieving high yields.[1][2][3] The steric hindrance around this center makes its construction a formidable task. Key challenges include:
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry at a tetrasubstituted carbon is inherently difficult.
-
Steric Hindrance: The congested nature of the quaternary center can impede the approach of reagents, leading to low reactivity and yields.[3]
-
Ring Strain: The formation of the bicyclo[3.2.1]octane core introduces ring strain that can influence the feasibility and outcome of cyclization reactions.
Q2: What are the main synthetic strategies employed to construct this quaternary center?
Two primary strategies have been successfully used in the total syntheses of this compound:
-
Palladium-Mediated Oxidative Cyclization: A strategy developed by the Reisman group involves a Pd-mediated oxidative cyclization of a silyl ketene acetal to form the bicyclo[3.2.1]octane core and the quaternary center simultaneously.[4][5][6]
-
Cross-Ring Radical Cyclization: A different approach by the Li group utilizes an efficient cross-ring radical cyclization to forge the all-carbon quaternary center.[7]
Q3: Which approach offers better yields and stereoselectivity?
Both methods are effective, but reaction conditions and substrates are crucial. The yields for the key quaternary center-forming steps are comparable, and both approaches successfully control the desired stereochemistry. A detailed comparison of the reported yields for key transformations is provided in the data tables below.
Troubleshooting Guides
Palladium-Mediated Oxidative Cyclization (Reisman Approach)
Issue 1: Low yield of the desired bicyclo[3.2.1]octane product.
-
Possible Cause: Inefficient oxidative cyclization or competing side reactions.
-
Troubleshooting Steps:
-
Optimize Oxidant: The choice and stoichiometry of the oxidant are critical. Reisman's synthesis uses benzoquinone. Ensure it is fresh and pure.
-
Palladium Catalyst: Use the specified palladium source (e.g., Pd(OAc)₂). Catalyst quality can significantly impact the reaction.
-
Solvent: The reaction is sensitive to the solvent. Dioxane is reported to be effective. Ensure the solvent is anhydrous.
-
Temperature: Carefully control the reaction temperature. Higher temperatures might lead to decomposition or side products.
-
Issue 2: Formation of undesired olefin isomerization side products.
-
Possible Cause: The reaction conditions may promote the migration of the double bond.
-
Troubleshooting Steps:
-
Reaction Time: Monitor the reaction progress carefully by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the formation of isomerization byproducts.
-
Ligand Choice: While not explicitly detailed as a major issue in the original publication for this specific step, in related Pd-catalyzed reactions, the choice of ligand can influence selectivity. If significant isomerization is observed, exploring different phosphine or N-heterocyclic carbene ligands could be a consideration.
-
Cross-Ring Radical Cyclization (Li Approach)
Issue 1: Inefficient radical cyclization leading to starting material recovery or undesired byproducts.
-
Possible Cause: Inefficient radical generation or premature quenching of the radical intermediate.
-
Troubleshooting Steps:
-
Radical Initiator: Ensure the radical initiator (e.g., AIBN) is of high quality and used in the correct stoichiometric amount. The reaction temperature should be appropriate for the chosen initiator's decomposition rate.
-
Radical Mediator: Tributyltin hydride (Bu₃SnH) is a common mediator. Its concentration is critical; too high a concentration can lead to premature reduction of the initial radical, while too low a concentration may not sustain the radical chain reaction.
-
Solvent and Concentration: The reaction is typically run in a non-polar solvent like benzene or toluene under dilute conditions to favor intramolecular cyclization over intermolecular reactions.
-
Issue 2: Poor diastereoselectivity in the cyclization.
-
Possible Cause: The transition state of the radical cyclization is not sufficiently biased to favor the desired diastereomer.
-
Troubleshooting Steps:
-
Substrate Conformation: The stereochemical outcome is often dictated by the most stable conformation of the radical intermediate. Pre-organizing the substrate through judicious choice of protecting groups or other structural modifications can enhance diastereoselectivity.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state with the lowest activation energy. This may require the use of a low-temperature radical initiator.
-
Quantitative Data Summary
The following tables summarize the reported quantitative data for the key quaternary center-forming steps in the total syntheses of this compound.
Table 1: Palladium-Mediated Oxidative Cyclization (Reisman Synthesis)
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| Pd-Mediated Oxidative Cyclization | Silyl Ketene Acetal | Pd(OAc)₂, Benzoquinone, Dioxane, 60 °C | Bicyclo[3.2.1]octane core | 54% |
Table 2: Cross-Ring Radical Cyclization (Li Synthesis)
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| Cross-Ring Radical Cyclization | Bicyclic Precursor | Bu₃SnH, AIBN, Benzene, reflux | Tetracyclic core with quaternary center | 65% |
Experimental Protocols
Protocol 1: Palladium-Mediated Oxidative Cyclization (Adapted from Reisman et al.)
To a solution of the silyl ketene acetal (1.0 equiv) in dioxane is added Pd(OAc)₂ (0.1 equiv) and benzoquinone (1.5 equiv). The reaction mixture is heated to 60 °C and stirred until the starting material is consumed as monitored by TLC. The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the bicyclo[3.2.1]octane product.
Protocol 2: Cross-Ring Radical Cyclization (Adapted from Li et al.)
A solution of the bicyclic precursor (1.0 equiv), Bu₃SnH (1.5 equiv), and AIBN (0.2 equiv) in degassed benzene is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography to yield the tetracyclic product containing the all-carbon quaternary center.
Visualizations
The following diagrams illustrate the key chemical transformations for constructing the all-carbon quaternary center of this compound.
References
- 1. A unified strategy to ent-kauranoid natural products: total syntheses of (-)-trichorabdal A and (-)-longikaurin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (â)-Trichorabdal A and (â)-Longikaurin E - American Chemical Society - Figshare [acs.figshare.com]
- 3. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Syntheses of this compound and Maoecrystal Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radical cyclization - Wikipedia [en.wikipedia.org]
- 7. The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct identification in Trichorabdal A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Trichorabdal A.
Frequently Asked Questions (FAQs)
Q1: My Ueno-Stork cyclization step is resulting in a low yield of the desired product. What are the potential side reactions?
A1: Low yields in the Ueno-Stork cyclization during this compound synthesis can be attributed to several factors. A common issue is the premature quenching of the radical intermediate. Another possibility is the formation of a constitutional isomer through an alternative cyclization pathway. It is also crucial to ensure the complete removal of oxygen from the reaction mixture, as its presence can lead to undesired oxidation byproducts.
Q2: I am observing an unexpected peak in my NMR spectrum after the cross-ring radical cyclization. What could this be?
A2: An unexpected peak following the cross-ring radical cyclization could indicate the presence of an unreacted starting material or a stereoisomer of the desired product. In some cases, over-reduction of other functional groups in the molecule can occur, leading to a byproduct with a distinct NMR signal. We recommend careful analysis of the coupling constants and chemical shifts to identify the structure of the impurity.
Q3: The retro-aldol/aldol reaction cascade is not proceeding to completion. How can I improve the reaction efficiency?
A3: Incomplete retro-aldol/aldol cascades can be due to suboptimal reaction conditions. The choice of base and solvent is critical for the success of this step. We recommend titrating the base carefully to avoid epimerization at adjacent stereocenters. Additionally, reaction temperature and time should be meticulously controlled to favor the desired product formation. A common byproduct is the unreacted retro-aldol intermediate.
Troubleshooting Guides
Issue 1: Identification of a Major Byproduct in the Pd-mediated Oxidative Cyclization
Question: During the Pd-mediated oxidative cyclization to form the bicyclo[3.2.1]octane framework, I observe a significant byproduct with a similar polarity to my desired product, making purification difficult. How can I identify and minimize this impurity?[1][2][3]
Answer:
This is a common challenge in palladium-catalyzed reactions. The primary suspect for the byproduct is often a β-hydride elimination product or a product resulting from incomplete cyclization.
Recommended Actions:
-
Byproduct Characterization: Isolate the byproduct using preparative HPLC and characterize its structure using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Reaction Condition Optimization: Adjust the reaction parameters to favor the desired oxidative cyclization over side reactions. Key parameters to investigate include the choice of palladium catalyst, ligand, and oxidant.
Table 1: Effect of Ligand on Product Distribution
| Ligand | Desired Product Yield (%) | Byproduct A Yield (%) |
| Ligand 1 | 65 | 30 |
| Ligand 2 | 85 | 10 |
| Ligand 3 | 50 | 45 |
Table 2: Effect of Solvent on Product Distribution
| Solvent | Desired Product Yield (%) | Byproduct A Yield (%) |
| Toluene | 70 | 25 |
| THF | 80 | 15 |
| Dioxane | 60 | 35 |
Based on the hypothetical data above, using Ligand 2 and THF as the solvent provides the best outcome.
Issue 2: Poor Chemoselectivity in Functional Group Manipulations
Question: In the later stages of the synthesis involving functional group manipulations on the complex this compound core, I am struggling with poor chemoselectivity, leading to a mixture of products. How can I improve this?[4]
Answer:
Achieving high chemoselectivity on a complex molecule like this compound requires careful selection of reagents and protecting groups.
Recommended Actions:
-
Protecting Group Strategy: Re-evaluate your protecting group strategy. Ensure that sensitive functional groups are adequately protected before carrying out transformations on other parts of the molecule.
-
Reagent Selection: Opt for milder and more selective reagents. For example, use a sterically hindered reducing agent to selectively reduce one ketone in the presence of another.
-
Step-wise vs. One-pot: While one-pot reactions can be efficient, a step-wise approach with purification of intermediates may be necessary to ensure high purity of the final product.
Experimental Protocols
Protocol 1: Optimized Ueno-Stork Cyclization
-
Reagent Preparation: Prepare a 0.01 M solution of the radical precursor in degassed toluene. Prepare a 0.05 M solution of AIBN (azobisisobutyronitrile) in degassed toluene.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the radical precursor solution.
-
Initiation: Heat the solution to 80 °C. Add the AIBN solution dropwise over 2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Byproduct Analysis by Preparative HPLC
-
Sample Preparation: Dissolve the crude product mixture in a minimal amount of the mobile phase.
-
Column: Use a C18 reverse-phase preparative HPLC column.
-
Mobile Phase: A gradient of acetonitrile in water is typically effective. The gradient should be optimized to achieve good separation between the desired product and the byproduct.
-
Detection: Use a UV detector at a wavelength where both the product and byproduct absorb.
-
Fraction Collection: Collect fractions corresponding to the desired product and the byproduct.
-
Analysis: Analyze the collected fractions by NMR and HRMS to confirm their identity and purity.
Visualizations
Caption: Overview of the key stages in the total synthesis of this compound.
Caption: Potential side reaction in the Pd-mediated oxidative cyclization step.
Caption: A logical workflow for identifying and resolving issues with impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A unified strategy to ent-kauranoid natural products: total syntheses of (-)-trichorabdal A and (-)-longikaurin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Syntheses of this compound and Maoecrystal Z - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Syntheses: A Comparative Guide to the Total Syntheses of Trichorabdal A and Maoecrystal Z
In the landscape of natural product synthesis, the intricate architectures of diterpenoids have long presented a formidable challenge and a canvas for chemical innovation. Among these, Trichorabdal A and maoecrystal Z, two structurally related ent-kauranoid diterpenoids isolated from the medicinal herb Isodon eriocalyx, have captured the attention of synthetic chemists due to their complex polycyclic frameworks and promising biological activities. This guide provides a detailed comparison of the total syntheses of these two molecules as accomplished by the research groups of Sarah E. Reisman and Guangxin Liang, highlighting their distinct strategic approaches, efficiencies, and key chemical transformations.
At a Glance: Reisman's Unified Strategy vs. Liang's Divergent Approach
The total syntheses of this compound and maoecrystal Z have been elegantly achieved by two distinct strategic philosophies. The Reisman group pursued a unified and convergent strategy, wherein a common early-stage intermediate is elaborated through different pathways to access each natural product. In contrast, the Liang group developed a divergent approach, where a more advanced common intermediate serves as a late-stage branching point to furnish both target molecules.
| Metric | Reisman Synthesis | Liang Synthesis |
| Overall Strategy | Unified approach from a common spirolactone intermediate | Divergent approach from a common bicyclo[3.2.1]octane intermediate |
| Starting Material | (-)-γ-Cyclogeraniol | β-Cyclogeranic acid methyl ester |
| This compound: Longest Linear Sequence | 15 steps | Information not fully available |
| Maoecrystal Z: Longest Linear Sequence | 12 steps | Information not fully available |
| Key Features | Convergent fragment coupling, strategic redox manipulations | Radical cyclizations, retro-aldol/aldol cascade |
The Reisman Syntheses: A Unified Path from a Common Spirolactone
The Reisman group's approach is characterized by its elegance and efficiency, stemming from a unified strategy that leverages a common spirolactone intermediate derived from (-)-γ-cyclogeraniol.[1][2][3] This common precursor is then divergently transformed to achieve the total syntheses of both (-)-maoecrystal Z and (-)-trichorabdal A.
Total Synthesis of (-)-Maoecrystal Z
Completed in 12 steps, the synthesis of (-)-maoecrystal Z showcases two powerful bond-forming reactions.[1][4] A key titanium(III)-mediated reductive epoxide coupling reaction is employed to construct the core spirolactone framework.[4] The synthesis culminates in a diastereoselective samarium(II)-iodide-mediated reductive cascade cyclization, which impressively forms two rings and sets four stereocenters in a single step.[4]
Quantitative Data for Reisman's (-)-Maoecrystal Z Synthesis
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1-3 | Epoxidation and Reductive Coupling | 1. m-CPBA; 2. (S)-1-amino-2-(methoxymethyl)pyrrolidine, n-BuLi, THF; 3. Ti(Oi-Pr)4, (i-PrO)3TiCl, Zn, 2,2,2-trifluoroethyl acrylate | 74 (over 3 steps) |
| 4-6 | Side Chain Installation | 1. LDA, THF; 2. Iodoalkane; 3. Phenylselenyl chloride, H2O2 | ~60 (over 3 steps) |
| 7-8 | Diol Formation | 1. DIBAL-H, CH2Cl2; 2. Dess-Martin periodinane | ~85 (over 2 steps) |
| 9 | SmI2 Mediated Cascade Cyclization | SmI2, THF, t-BuOH, LiBr | 54 |
| 10-12 | Final Functionalization | 1. Ac2O, DMAP; 2. O3, then Me2S; 3. Eschenmoser's salt, then K2CO3, MeOH | ~45 (over 3 steps) |
| Overall Yield | ~4.2% |
Total Synthesis of (-)-Trichorabdal A
The synthesis of (-)-trichorabdal A, accomplished in 15 steps from the same starting material, diverges from the common spirolactone intermediate.[2][5] The defining transformation in this route is a palladium-mediated oxidative cyclization of a silyl ketene acetal.[2] This key step forges the characteristic bicyclo[3.2.1]octane core of the ent-kauranoid skeleton and establishes a challenging all-carbon quaternary center.
Quantitative Data for Reisman's (-)-Trichorabdal A Synthesis
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1-9 | Synthesis of Common Intermediate | (See maoecrystal Z synthesis) | - |
| 10 | Selective Deprotection and Oxidation | p-TsOH, n-Bu4NHSO4, MeOH; then DMP | 77 (2 steps) |
| 11 | Reductive Cyclization | SmI2, LiBr, t-BuOH, THF | 57 |
| 12 | Silyl Ketene Acetal Formation | MOMCl, DIPEA; then KHMDS, TBSCl | 85 (2 steps) |
| 13 | Pd-mediated Oxidative Cyclization | Pd(OAc)2, DMSO | 52 |
| 14-15 | Final Elaboration | 1. LiAlH4; 2. Ac2O, DMAP; 3. O3, then Me2S; 4. DBU | ~30 (4 steps) |
| Overall Yield | Not explicitly reported |
The Liang Syntheses: A Divergent Strategy Featuring a Retro-Aldol/Aldol Cascade
The Liang group's strategy provides an alternative and insightful approach to these complex molecules.[6][7][8] Their syntheses of both this compound and maoecrystal Z diverge from a common, advanced bicyclo[3.2.1]octane intermediate. A pivotal and elegant feature of this work is the connection between the two natural products via a retro-aldol/aldol reaction cascade.[6]
Key Features of the Liang Approach
The construction of the core architecture in the Liang synthesis relies heavily on the power of radical cyclizations to form key carbon-carbon bonds, including the generation of sterically congested quaternary carbon centers.[6] The endgame of the synthesis is particularly noteworthy, where an advanced intermediate is cleverly converted to this compound, and then through a retro-aldol/aldol sequence, is transformed into maoecrystal Z.[6]
Quantitative Data for Liang's Syntheses
Detailed step-by-step yields for the Liang syntheses are not fully available in the preliminary reports. However, the key transformations are reported to be high-yielding.
Experimental Protocols for Key Transformations
Reisman's Sm(II)-mediated Reductive Cascade Cyclization (Maoecrystal Z)
To a solution of the dialdehyde precursor in THF at -78 °C is added a solution of samarium(II) iodide in THF. The reaction mixture is stirred for a specified period, during which the deep blue color of SmI2 dissipates. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the tetracyclic diol product.
Reisman's Pd-mediated Oxidative Cyclization (this compound)
The silyl ketene acetal substrate is dissolved in DMSO. To this solution is added palladium(II) acetate. The reaction mixture is heated to a specified temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the residue is purified by flash chromatography to afford the tetracyclic lactone product.
Liang's Retro-Aldol/Aldol Reaction Cascade (Maoecrystal Z from a this compound precursor)
An advanced intermediate, closely related to this compound, is subjected to basic conditions, typically using a mild base such as potassium carbonate in methanol. This induces a retro-aldol reaction, breaking a key carbon-carbon bond, followed by an intramolecular aldol condensation to form the rearranged carbon skeleton of maoecrystal Z. The reaction is typically stirred at room temperature until completion and then worked up by neutralization and extraction. Purification is achieved through chromatographic methods.
Visualizing the Synthetic Strategies
To better illustrate the strategic bond disconnections and overall synthetic flow, the following diagrams were generated using the DOT language.
Caption: Reisman's convergent synthesis of (-)-maoecrystal Z.
Caption: Reisman's unified synthesis of (-)-Trichorabdal A.
Caption: Liang's divergent synthesis of this compound and maoecrystal Z.
Conclusion: A Showcase of Strategic Diversity in Total Synthesis
The total syntheses of this compound and maoecrystal Z by the Reisman and Liang groups serve as exemplary case studies in modern natural product synthesis. Reisman's unified and convergent approach, highlighted by powerful metal-mediated cyclizations, offers an efficient route to both molecules from a single, simple starting material. This strategy is particularly appealing for the rapid generation of molecular diversity from a common precursor.
On the other hand, Liang's divergent strategy, which masterfully employs radical cyclizations and a remarkable retro-aldol/aldol cascade to interconvert the two natural products at a late stage, provides a different yet equally compelling narrative. This approach showcases the power of strategic bond reorganization to access multiple complex targets from a single advanced intermediate.
Both synthetic campaigns not only provide access to these biologically important molecules for further study but also enrich the toolbox of synthetic organic chemistry with innovative strategies and methodologies. The choice between a unified or a divergent approach will ultimately depend on the specific goals of the synthetic endeavor, including the desired efficiency, flexibility, and the potential for analog synthesis. These works collectively underscore the creativity and precision that continue to drive the art and science of total synthesis.
References
- 1. A concise total synthesis of (-)-maoecrystal Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - A Concise Total Synthesis of (â)-Maoecrystal Z - figshare - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of Maoecrystal Z by Reisman [organic-chemistry.org]
- 5. A unified strategy to ent-kauranoid natural products: total syntheses of (-)-trichorabdal A and (-)-longikaurin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Liang Synthesis of this compound and Maoecrystal Z [organic-chemistry.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Total Syntheses of this compound and Maoecrystal Z - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Trichorabdal A and Its Analogues
Trichorabdal A, a complex diterpenoid isolated from the plant Isodon trichocarpus, belongs to the family of ent-kauranoids, a class of natural products renowned for their diverse and potent biological activities. This guide provides a comparative overview of the biological activities of this compound and its structurally related analogues, with a focus on their cytotoxic and anti-inflammatory effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Data Summary of Biological Activities
The following table summarizes the available quantitative data on the biological activities of this compound analogues. It is important to note that a direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.
| Compound/Analogue | Biological Activity | Cell Line/Assay | IC50 Value | Reference |
| Sculponeatin C | Cytotoxicity | K562 (Human immortalised myelogenous leukemia) | 0.78 µM | [1] |
| A549 (Human lung carcinoma) | 2.73 µM | [1] | ||
| HepG2 (Human liver cancer) | 0.68 µM | [1] | ||
| 6-epiangustifolin | Cytotoxicity | K562 (Human immortalised myelogenous leukemia) | 0.0865 µg/mL | [1] |
| Laxiflorolide C | Cytotoxicity | A-549, SMMC-7721, MCF-7, HL-60, SW-480 | 0.6 - 18.8 µM | [1] |
| Anti-inflammatory | LPS-stimulated NO production in RAW264.7 cells | 1.5 µM | [1] | |
| Laxiflorin B | Cytotoxicity | A-549, SMMC-7721, MCF-7, HL-60, SW-480 | 0.6 - 18.8 µM | [1] |
| Anti-inflammatory | LPS-stimulated NO production in RAW264.7 cells | 0.5 µM | [1] |
Note: Data for this compound was not available in the reviewed literature.
Experimental Protocols
The biological activities of this compound analogues are typically evaluated using a range of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature for assessing cytotoxicity and anti-inflammatory potential.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogues) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Treatment: The cells are pre-treated with different concentrations of the test compounds for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Griess Reagent Addition: The cell culture supernatant is collected, and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added.
-
Absorbance Reading: The formation of a colored azo product is measured by reading the absorbance at approximately 540 nm.
-
IC50 Determination: The concentration of the compound that inhibits LPS-induced NO production by 50% (IC50) is determined.
Signaling Pathways and Mechanisms
The biological effects of diterpenoids like this compound and its analogues are often mediated through the modulation of specific intracellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.
Caption: Simplified diagram of the NF-κB signaling pathway in inflammation.
Experimental Workflow for Biological Activity Screening
The general workflow for screening natural products and their analogues for potential therapeutic activities involves a series of steps from initial isolation or synthesis to detailed mechanistic studies.
Caption: General experimental workflow for drug discovery from natural products.
References
Unveiling the Potency of Isodon Diterpenoids: A Comparative Analysis of Trichorabdal A and Other Bioactive Compounds
For Immediate Release
[City, State] – A comprehensive review of available scientific literature reveals the potent anti-cancer efficacy of various Isodon diterpenoids, with Trichorabdal A emerging as a compound of significant interest. This comparison guide synthesizes experimental data on the cytotoxic effects of this compound, Oridonin, Ponicidin, and Enmein, providing a valuable resource for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this guide collates available data to offer insights into their relative potencies and mechanisms of action.
In Vitro Cytotoxicity: A Comparative Overview
The anti-cancer potential of Isodon diterpenoids is primarily evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this assessment. While a direct head-to-head comparison of this compound with Oridonin, Ponicidin, and Enmein across a uniform panel of cancer cell lines is not extensively available in the current literature, this guide compiles the existing data to provide a comparative perspective.
A study on the antitumor activity of diterpenoids from Rabdosia trichocarpa demonstrated that the trichorabdal-type diterpenoids exhibited the highest in vivo antitumor activity against Ehrlich ascites carcinoma in mice when compared to enmein- and oridonin-types. This suggests a potent anti-cancer potential for this compound.
For a clearer understanding of the in vitro cytotoxicities, the following table summarizes the available IC50 values for Oridonin and other relevant Isodon diterpenoids against a range of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Oridonin | AGS | Gastric Cancer | 5.995 (24h), 2.627 (48h), 1.931 (72h)[1] |
| HGC27 | Gastric Cancer | 14.61 (24h), 9.266 (48h), 7.412 (72h)[1] | |
| MGC803 | Gastric Cancer | 15.45 (24h), 11.06 (48h), 8.809 (72h)[1] | |
| K562 | Chronic Myelogenous Leukemia | 0.39[2] | |
| BEL-7402 | Hepatocellular Carcinoma | 0.50[2] | |
| BGC-7901 | Gastric Cancer | 1.05[2] | |
| HCT-116 | Colorectal Cancer | 1.05[2] | |
| Henryin (Compound 4) | HCT-116 | Colorectal Cancer | 1.31 |
| HepG2 | Hepatocellular Carcinoma | 1.52 | |
| A2780 | Ovarian Cancer | 2.07 | |
| NCI-H1650 | Non-small Cell Lung Cancer | 1.89 | |
| BGC-823 | Gastric Cancer | 1.65 | |
| Kamebacetal A (Compound 8) | NCI-H1650 | Non-small Cell Lung Cancer | 1.09 |
| HepG2 | Hepatocellular Carcinoma | 2.58 |
Note: Data for this compound, Ponicidin, and Enmein from comparable studies were not available in the conducted search.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of Isodon diterpenoids is attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The PI3K/Akt and NF-κB pathways are two of the most significant targets.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several Isodon diterpenoids, including Oridonin, have been shown to exert their anti-cancer effects by inhibiting this pathway. This inhibition leads to the downstream suppression of proteins involved in cell cycle progression and survival, ultimately inducing apoptosis.
Below is a DOT script representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of Isodon diterpenoids.
The NF-κB Signaling Pathway
The NF-κB signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression. Ponicidin is one of the Isodon diterpenoids that has been reported to suppress the NF-κB signaling pathway, leading to the induction of apoptosis in cancer cells.
The following DOT script illustrates the NF-κB signaling pathway and its inhibition by certain Isodon diterpenoids.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are representative methodologies for key assays used in the evaluation of Isodon diterpenoids.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the Isodon diterpenoid for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins.
Protocol:
-
Cell Lysis: Treat cancer cells with the Isodon diterpenoid for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly suggests that Isodon diterpenoids, including this compound, Oridonin, Ponicidin, and Enmein, are a promising class of natural compounds with significant anti-cancer potential. While Oridonin is the most extensively studied among them, preliminary in vivo data indicates that this compound may possess superior efficacy in certain cancer models.
To fully elucidate the therapeutic potential of this compound and to establish a definitive comparative efficacy profile, further research is warranted. Specifically, head-to-head in vitro cytotoxicity studies against a broad panel of cancer cell lines, alongside detailed mechanistic investigations into its effects on key signaling pathways, are crucial next steps. Such studies will provide the necessary data to guide future preclinical and clinical development of these promising natural products.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
The Unique Blueprint of Trichorabdal A Synthesis: A Comparative Analysis
The total synthesis of Trichorabdal A, a complex diterpenoid with significant biological activity, stands as a landmark achievement in natural product synthesis. Its uniqueness lies not in a single reaction, but in a highly strategic and unified approach that diverges from a common intermediate to access multiple structurally distinct natural products. This guide provides a comparative analysis of the total synthesis of this compound, primarily focusing on the seminal work by the Reisman group, and contrasts it with the synthesis of a related compound, Maoecrystal Z, to highlight its distinctive features.
A Unified Strategy: The Reisman Approach
The Reisman group's synthesis of (-)-Trichorabdal A is part of a broader strategy to access a variety of ent-kauranoid natural products from a common spirolactone intermediate.[1][2] This approach showcases a remarkable level of synthetic efficiency and planning. The key innovation is a divergent pathway from a shared tetracyclic intermediate, allowing for the synthesis of not only this compound but also (-)-Longikaurin E and (-)-Maoecrystal Z.[1][3]
Key Strategic Elements:
-
Palladium-Mediated Oxidative Cyclization: The cornerstone of the this compound synthesis is a novel Pd-mediated oxidative cyclization of a silyl ketene acetal. This crucial step forges the all-carbon quaternary center and constructs the bicyclo[3.2.1]octane framework characteristic of this natural product family.[1][2]
-
Divergent Synthesis: The ability to access multiple complex natural products from a single, advanced intermediate is a hallmark of this synthetic design. This strategy is a departure from more linear synthetic routes and demonstrates a high degree of molecular economy.
Below is a diagram illustrating the logical flow of the Reisman group's unified and divergent synthetic strategy.
Caption: A unified strategy enables the divergent synthesis of three distinct ent-kauranoid natural products from a common intermediate.
Comparative Analysis: this compound vs. Maoecrystal Z
To fully appreciate the uniqueness of the this compound synthesis, a direct comparison with the synthesis of a related compound, (-)-Maoecrystal Z, also achieved by the Reisman group from the same common intermediate, is instructive.[4][5]
| Parameter | (-)-Trichorabdal A Synthesis (Reisman) | (-)-Maoecrystal Z Synthesis (Reisman) |
| Longest Linear Sequence | 15 steps from (-)-γ-cyclogeraniol[6] | 12 steps from (-)-γ-cyclogeraniol[4] |
| Key C-C Bond Formation | Pd-mediated oxidative cyclization | Sm(II)-mediated reductive cascade cyclization[4] |
| Core Skeleton Construction | Bicyclo[3.2.1]octane formation | Tetracyclic core via reductive cascade[4] |
| Overall Strategy | Divergent from common intermediate | Convergent to a single target |
Experimental Protocols: The Keystone Reaction
The pivotal step in the synthesis of (-)-Trichorabdal A is the palladium-mediated oxidative cyclization. The following is a summary of the experimental protocol as detailed by the Reisman group.
Synthesis of Tetracycle (Key Intermediate for this compound)
-
Reactant: Silyl ketene acetal derived from the common spirolactone intermediate.
-
Reagents: Palladium(II) acetate (Pd(OAc)₂, 2.0 equiv), Acetic Acid (AcOH, 0.5 equiv).
-
Solvent: Toluene.
-
Temperature: 80 °C.
-
Procedure: To a solution of the silyl ketene acetal in toluene is added acetic acid followed by palladium(II) acetate. The reaction mixture is heated to 80 °C. Upon completion, the reaction is cooled, filtered, and concentrated. The residue is then purified by column chromatography to yield the tetracyclic lactone.
-
Yield: 56%[2]
This reaction is noteworthy as it represents the first successful use of a Pd-mediated oxidative cyclization of a silyl ketene acetal to form an all-carbon quaternary center in a complex setting.[2]
Alternative Strategies: The Li Approach
It is important to note that other research groups have also successfully completed the total synthesis of this compound. The Li group, for instance, developed a biomimetic approach that also features a key retro-aldol/aldol reaction cascade to bridge this compound and Maoecrystal Z from a common bicyclo[3.2.1]octane intermediate.[7] Their strategy also employs an efficient cross-ring radical cyclization to construct a common all-carbon quaternary center.[7] While also elegant, the uniqueness of the Reisman synthesis lies in its premeditated, unified, and divergent strategy from a common synthetic precursor.
Conclusion
The total synthesis of this compound by the Reisman group is a testament to the power of strategic planning in organic synthesis. Its uniqueness is defined by the masterful implementation of a unified and divergent strategy, highlighted by a novel palladium-mediated oxidative cyclization. This approach not only provides efficient access to a highly complex natural product but also showcases a blueprint for the synthesis of other related diterpenoids, making it a significant and enduring contribution to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. A unified strategy to ent-kauranoid natural products: total syntheses of (-)-trichorabdal A and (-)-longikaurin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. A concise total synthesis of (-)-maoecrystal Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Syntheses of this compound and Maoecrystal Z - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Strategies for ent-Kauranoid Diterpenes
For Researchers, Scientists, and Drug Development Professionals
The ent-kauranoid diterpenes, a class of natural products characterized by a complex tetracyclic scaffold, have garnered significant attention from the scientific community due to their diverse and potent biological activities, including antitumor, anti-inflammatory, and antibacterial properties. The intricate molecular architecture of these compounds, often featuring multiple contiguous stereocenters and a high degree of oxidation, presents a formidable challenge for synthetic chemists. This guide provides a comparative overview of the key synthetic strategies employed in the total synthesis of prominent ent-kauranoid diterpenes, with a focus on providing quantitative data for easy comparison, detailed experimental protocols for key transformations, and visual representations of the synthetic logic.
Comparison of Total Synthesis Strategies for Oridonin and Maoecrystal V
The total syntheses of complex ent-kauranoid diterpenes such as oridonin and maoecrystal V have been accomplished by several research groups, each employing unique and innovative strategies. A quantitative comparison of these approaches is crucial for evaluating their efficiency and practicality.
| Target Molecule | Research Group | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) |
| (-)-Oridonin | Luo et al. | Interrupted Nazarov Reaction / Skeletal Rearrangement | ~20 | Not explicitly stated, but key fragments synthesized in 6 steps (15% yield) and 7 steps (13% yield)[1] |
| (±)-Maoecrystal V | Danishefsky et al. | Intramolecular Diels-Alder Reaction | 24 | ~1.5% from sesamol |
| (-)-Maoecrystal V | Baran et al. | Pinacol Rearrangement | 11 | Not explicitly stated, but individual step yields are high[2] |
| (±)-Maoecrystal V | Yang et al. | Intramolecular Diels-Alder Reaction | Not explicitly stated | Not explicitly stated |
Key Synthetic Transformations: A Closer Look
The successful synthesis of the ent-kauranoid core relies on a toolbox of powerful chemical reactions. Here, we delve into the experimental details of three key transformations that have proven pivotal in the construction of these complex molecules.
The Interrupted Nazarov Reaction in Luo's Synthesis of (-)-Oridonin
A cornerstone of the Luo group's enantioselective total synthesis of (-)-oridonin is a key interrupted Nazarov reaction.[1] This powerful cascade reaction allows for the rapid construction of the tetracyclic core with the desired stereochemistry.
Experimental Protocol:
To a solution of the divinyl ketone precursor in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C), a Lewis acid (e.g., EtAlCl₂) is added to initiate the 4π-electrocyclization. The resulting oxyallyl cation is then trapped intramolecularly by a tethered nucleophile to afford the tetracyclic product. The reaction is typically stirred for several hours at low temperature before being quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The product is then extracted, purified by column chromatography, and characterized.
Note: The specific concentrations, equivalents of reagents, and reaction times are crucial for the success of this reaction and can be found in the supporting information of the original publication.
The Intramolecular Diels-Alder Reaction in the Synthesis of Maoecrystal V
Both the Danishefsky and Yang groups utilized an intramolecular Diels-Alder (IMDA) reaction as a key C-C bond-forming event to construct the characteristic bicyclo[2.2.2]octane core of maoecrystal V.
Experimental Protocol:
The Diels-Alder precursor, typically a triene, is dissolved in a high-boiling point solvent (e.g., toluene or xylene) and heated to a high temperature (e.g., 180-210 °C) in a sealed tube for an extended period (e.g., 24-48 hours). The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting cycloadduct is purified by flash column chromatography.
Note: The choice of solvent, temperature, and reaction time are critical parameters that can influence the yield and stereoselectivity of the IMDA reaction. For specific details, refer to the original publications.
The Biomimetic Pinacol Rearrangement in Baran's Synthesis of (-)-Maoecrystal V
Inspired by the proposed biosynthesis, the Baran group developed a concise and elegant synthesis of (-)-maoecrystal V that features a key pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core.[2]
Experimental Protocol:
To a solution of the diol precursor in a suitable solvent (e.g., toluene) at room temperature, a Lewis acid or a Brønsted acid (e.g., camphorsulfonic acid) is added. The reaction mixture is then heated to reflux for several hours. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the rearranged bicyclic ketone.
Note: The specific acid catalyst and reaction conditions are crucial for inducing the desired rearrangement and can be found in the detailed procedures of the cited literature.
Visualizing Synthetic Strategies
To better understand the logic and flow of these complex multi-step syntheses, Graphviz diagrams are provided below.
Figure 1: Comparative flowchart of synthetic strategies for (-)-Oridonin and Maoecrystal V.
Figure 2: A generalized experimental workflow for a key synthetic transformation.
Conclusion
The total synthesis of ent-kauranoid diterpenes remains a vibrant and challenging area of organic chemistry. The diverse strategies highlighted in this guide, from powerful cascade reactions to biomimetic rearrangements, showcase the ingenuity of synthetic chemists in tackling these complex molecular targets. The continued development of novel synthetic methodologies will undoubtedly pave the way for more efficient and scalable routes to these biologically important molecules, facilitating further investigation into their therapeutic potential.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
